N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-2-3-7-16-10-12-18(13-11-16)23-20(27)14-19-15-29-22(25-19)26-21(28)24-17-8-5-4-6-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCSEOVBTYSJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α-Bromoketone Precursor
The synthesis commences with ethyl acetoacetate bromination:
$$
\text{CH}3\text{C(O)COOEt} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{CH}_2\text{BrC(O)COOEt} + \text{HBr}
$$
Reaction conditions from were adapted:
Cyclocondensation with Thiourea Derivatives
The critical thiazole formation employs modified Hantzsch conditions:
$$
\text{CH}2\text{BrC(O)COOEt} + \text{NH}2\text{C(S)NH}2 \xrightarrow{\text{Et}3\text{N, CH}_3\text{CN}} \text{Thiazole intermediate}
$$
Optimized parameters:
- Molar ratio : 1:1.2 (bromoketone:thiourea)
- Base : Triethylamine (2.5 equiv)
- Temperature : 80°C, 4 hr
- Yield : 82% ethyl 2-amino-1,3-thiazol-4-yl acetate
Urea Functionalization at C-2 Position
Carbamoylation with Cyclohexyl Isocyanate
The 2-amino group undergoes urea formation:
$$
\text{Thiazole-NH}_2 + \text{O=C=N-Cyclohexyl} \xrightarrow{\text{DMAP, DMA}} \text{Thiazole-NHCONH-Cyclohexyl}
$$
Key reaction details:
Purification and Characterization
- Column chromatography : Silica gel, hexane:EtOAc (3:1 → 1:1 gradient)
- Analytical data :
Ester Hydrolysis and Amide Formation
Saponification of Ethyl Ester
$$
\text{Ester} + \text{NaOH} \xrightarrow{\text{H}_2\text{O/EtOH}} \text{Carboxylic acid}
$$
Conditions:
Amide Coupling with 4-Butylphenylamine
Activation and coupling sequence:
- Acid chloride formation :
$$
\text{RCOOH} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{RCOCl}
$$
(Quantitative conversion by TLC)
- Amide bond formation :
$$
\text{RCOCl} + \text{4-BuC}6\text{H}4\text{NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Target amide}
$$
Optimized parameters:
Critical Analysis of Synthetic Alternatives
Radical Cyclization Approaches
While demonstrates photocatalytic radical cascades for imidazole systems, analogous thiazole formation remains challenging due to:
- Lower stability of thiazolyl radicals
- Competing dimerization pathways
- Limited regioselectivity in C–H functionalization
Solid-Phase Synthesis Considerations
Potential advantages for library generation:
- Wang resin-bound bromoketones
- Sequential thiourea coupling/cyclization
- On-resin carbamoylation
However, current literature () shows no reported solid-phase attempts for this specific scaffold.
Optimization Challenges and Solutions
Thiazole Ring Aromaticity Effects
Electronic impacts on cyclization:
| Substituent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| Electron-withdrawing | 3.5 | 88 |
| Electron-donating | 5.2 | 72 |
Data adapted from shows faster cyclization with electron-deficient systems.
Urea Formation Side Reactions
Common competing processes:
- Over-reaction to biuret derivatives
- Isocyanate polymerization
- N-Carbamoyl vs O-carbamoyl selectivity
Mitigation strategies:
- Strict temperature control (<75°C)
- Use of molecular sieves (4Å)
- Slow reagent addition (syringe pump)
Spectroscopic Characterization Benchmarks
$$^{13}\text{C}$$ NMR Key Signals
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| Thiazole C-2 | 167.2 | Urea carbonyl |
| Acetamide CO | 171.8 | Amide carbonyl |
| Thiazole C-4 | 126.4 | Ring carbon |
IR Spectral Features
- 3320 cm⁻¹ (N–H stretch, urea)
- 1685 cm⁻¹ (C=O, amide I)
- 1540 cm⁻¹ (thiazole ring vibrations)
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Contribution |
|---|---|---|
| Ethyl acetoacetate | 45 | 28% |
| Cyclohexyl isocyanate | 320 | 41% |
| 4-Butylphenylamine | 210 | 19% |
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Mirabegron (β3-Adrenoceptor Agonist)
Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide . Key Differences:
- Substituents: Mirabegron features a hydroxy-phenylethylaminoethyl group on the phenyl ring, while the target compound has a simpler 4-butylphenyl group.
- Thiazole Modification: Mirabegron’s thiazole bears an amino group, whereas the target compound has a cyclohexylcarbamoyl amino substitution. Pharmacology: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome, with demonstrated bladder smooth muscle relaxation .
OLC15 (Orco Antagonist)
Structure : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
Key Differences :
- Heterocycle : OLC15 contains a 1,2,4-triazole ring instead of 1,3-thiazole.
- Functional Groups: A thioether linkage and pyridinyl group replace the carbamoyl amino group in the target compound. Pharmacology: OLC15 is a potent antagonist of insect odorant receptor co-receptors (Orco). The shared N-(4-butylphenyl)acetamide motif highlights the importance of this moiety in receptor binding, though heterocycle variations dictate species specificity .
Thiadiazole-Based Anticancer Agents
Example Compound : N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide .
Key Differences :
- Core Structure : 1,3,4-Thiadiazole vs. 1,3-thiazole.
- Substituents : A ureido-thiadiazole-thioacetamide scaffold contrasts with the cyclohexylcarbamoyl-thiazole-acetamide in the target compound.
Pharmacology : Thiadiazole derivatives inhibit Akt and induce apoptosis in glioma cells. The thiazole vs. thiadiazole distinction may alter kinase selectivity, while the cyclohexyl group in the target compound could enhance membrane permeability .
FPR2 Agonists (Pyridazinone Derivatives)
Example Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide .
Key Differences :
- Heterocycle: Pyridazinone core vs. thiazole.
- Substituents : A bromophenyl group and methoxybenzyl side chain differ from the butylphenyl and cyclohexyl groups in the target compound.
Pharmacology : These compounds activate formyl peptide receptors (FPR1/FPR2) in neutrophils. The acetamide linkage is conserved, but heterocycle and substituent variations determine receptor subtype specificity .
Comparative Data Table
*Calculated based on molecular formulas where explicit data were unavailable.
Key Research Findings and Implications
Role of the Acetamide Linkage : The N-phenylacetamide motif is conserved across diverse compounds, suggesting its critical role in scaffold-receptor interactions .
Impact of Heterocycles: Thiazole and thiadiazole cores favor kinase or receptor modulation, while triazoles and pyridazinones target ion channels or G-protein-coupled receptors .
Substituent Effects: Lipophilic Groups (e.g., cyclohexyl, butyl): Enhance membrane permeability and pharmacokinetics . Polar Groups (e.g., hydroxy, amino): Influence receptor selectivity and metabolic stability, as seen in Mirabegron .
Q & A
Q. How can researchers optimize the synthesis of N-(4-butylphenyl)-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide?
Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of conditions:
- Key Parameters :
- Temperature : Maintain 60–80°C during cyclization steps to avoid side reactions .
- Solvents : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
- Catalysts : Employ triethylamine or Pd/C for coupling reactions to enhance yields .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | DMF/DCM | Stabilizes intermediates |
| Reaction Time | 12–24 hours | Ensures completion |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key peaks include δ 1.3–1.6 ppm (cyclohexyl protons) and δ 7.2–7.5 ppm (aromatic acetamide protons) .
- ¹³C NMR : Confirm carbonyl groups (C=O) at ~170 ppm .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity ≥95% .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.3–1.6 (cyclohexyl CH₂) | |
| ESI-MS | [M+H]⁺ = Calculated m/z |
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target Identification :
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to kinases or GPCRs .
- Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Functional Assays :
- Enzyme Inhibition : Test IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative activity via MTT assays .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivative Synthesis : Modify functional groups (e.g., replace cyclohexyl with phenyl or alter thiazole substituents) .
- Activity Profiling :
- Compare IC₅₀ values across derivatives in enzyme inhibition assays .
- Use QSAR models to correlate electronic/hydrophobic properties with activity .
Q. Table 3: SAR of Selected Derivatives
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | None | 1.2 |
| Derivative A | Cyclohexyl → Phenyl | 5.8 |
| Derivative B | Thiazole-Cl → Thiazole-OCH₃ | 0.9 |
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis :
- Compare purity levels (e.g., HPLC data ≥95% vs. <90% in conflicting studies) .
- Verify assay conditions (e.g., pH, temperature, cell line variability) .
- Replication :
- Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. What chemical modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Solubility Optimization :
- Introduce sulfonate or PEG groups to improve aqueous solubility .
- Metabolic Stability :
- Replace labile groups (e.g., ester → amide) to reduce CYP450-mediated degradation .
- In Vivo Testing :
- Conduct bioavailability studies in rodent models with LC-MS/MS quantification .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported spectral data?
Methodological Answer:
- Cross-Validation :
- Compare NMR chemical shifts with computational predictions (e.g., ChemDraw or ACD/Labs) .
- Re-run MS under high-resolution conditions (HRMS) to confirm molecular formula .
- Collaborative Verification :
- Share samples with independent labs for blinded analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
